1-(3-Aminoazetidin-1-yl)butan-1-one
Overview
Description
1-(3-Aminoazetidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C7H14N2O and its molecular weight is 142.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-(3-Aminoazetidin-1-yl)butan-1-one is Dipeptidyl peptidase 4 . This enzyme plays a crucial role in glucose metabolism, making it a significant target for diabetes management .
Mode of Action
This inhibition could lead to an increase in the levels of incretin hormones, which stimulate insulin secretion, thereby regulating blood glucose levels .
Biochemical Pathways
The inhibition of Dipeptidyl peptidase 4 affects the incretin hormone pathway. Incretin hormones, such as GLP-1 and GIP, are responsible for stimulating insulin secretion in response to meals. By inhibiting Dipeptidyl peptidase 4, the degradation of these hormones is prevented, leading to increased insulin secretion and decreased glucagon release. This results in a decrease in hepatic glucose output and an improvement in beta-cell function .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve an increase in insulin secretion and a decrease in glucagon release, leading to improved blood glucose control . This could potentially be beneficial in the management of conditions like diabetes.
Biochemical Analysis
Biochemical Properties
1-(3-Aminoazetidin-1-yl)butan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, which are enzymes that break down proteins. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, inhibiting its activity. This inhibition can be crucial for studying the regulation of protease activity in different biological processes .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways involved in cell growth and differentiation. Additionally, this compound can alter gene expression patterns, leading to changes in the production of specific proteins that are essential for cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to changes in gene expression, as the activity of transcription factors and other regulatory proteins is affected. Additionally, this compound can interact with DNA and RNA, influencing the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in physiological and biochemical parameters. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as organ damage or metabolic disturbances .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. The compound can also affect metabolic flux, altering the levels of specific metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cell membranes. Once inside the cell, this compound can accumulate in certain compartments or organelles, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is important for its function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and regulatory proteins, affecting gene expression. Alternatively, this compound may accumulate in the cytoplasm, influencing cytoskeletal dynamics and cellular signaling .
Properties
IUPAC Name |
1-(3-aminoazetidin-1-yl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-3-7(10)9-4-6(8)5-9/h6H,2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUHDEMVVPHNBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.